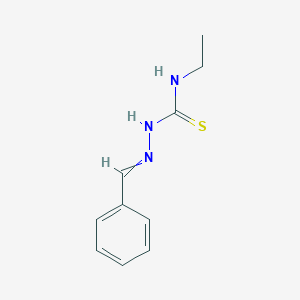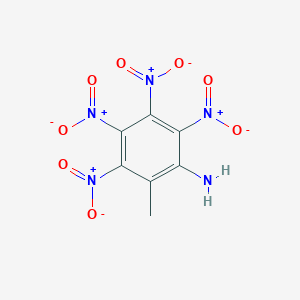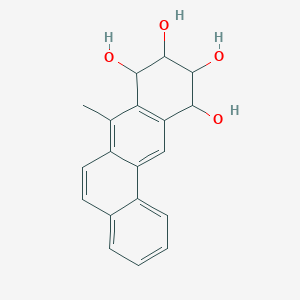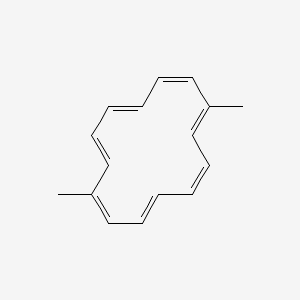![molecular formula C8H18NO3PS2 B14428437 Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate CAS No. 79661-21-5](/img/structure/B14428437.png)
Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate is an organophosphorus compound with a unique structure that combines phosphonate and carbamothioyl functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate typically involves the reaction of diethylcarbamothioyl chloride with dimethyl phosphite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Diethylcarbamothioyl Chloride with Dimethyl Phosphite:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Various phosphonate derivatives
Applications De Recherche Scientifique
Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include:
Inhibition of Enzyme Activity: By binding to the active site, the compound prevents the enzyme from catalyzing its substrate.
Modification of Protein Structure: The compound can induce conformational changes in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate can be compared with other similar compounds, such as:
Dimethyl Methylphosphonate: Lacks the carbamothioyl group, making it less versatile in certain reactions.
Diethyl Phosphonate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Thiophosphoryl Chloride: Contains a thiophosphoryl group, which imparts different chemical properties.
Propriétés
Numéro CAS |
79661-21-5 |
|---|---|
Formule moléculaire |
C8H18NO3PS2 |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
dimethoxyphosphorylmethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H18NO3PS2/c1-5-9(6-2)8(14)15-7-13(10,11-3)12-4/h5-7H2,1-4H3 |
Clé InChI |
KSLXSVCKRBUWJP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


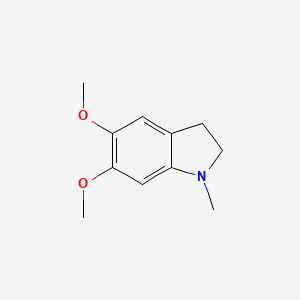
![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
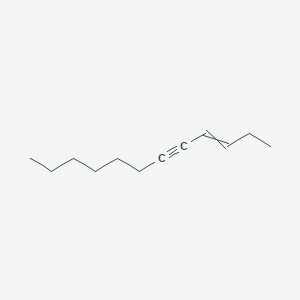
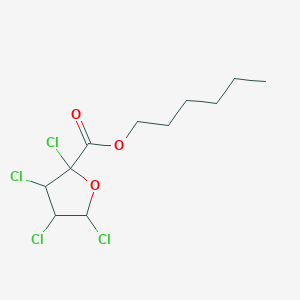
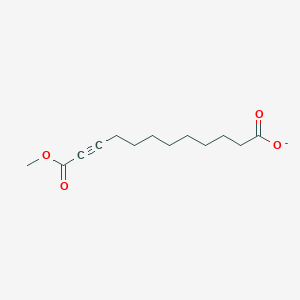

![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
